3-(Methylnitrosoamino)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3-nitrooxypropanol (3-NOP) is described as an efficient methane mitigant and is synthesized through various methods reported in literature and patents . Another compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is synthesized in a highly efficient and stereoselective manner, which could provide insights into the synthesis of 3-(Methylnitrosoamino)-1-propanol . Additionally, the synthesis of 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, is achieved by a two-step method .
Molecular Structure Analysis
The molecular structure of 3-(Methylnitrosoamino)-1-propanol can be inferred from studies on similar compounds. For instance, low temperature polymorphism studies on 3-amino-1-propanol reveal the ability of the compound to crystallize in two monotropic polymorphs, which could be relevant for understanding the molecular structure of 3-(Methylnitrosoamino)-1-propanol .
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions of 3-(Methylnitrosoamino)-1-propanol. For example, the reactions of 3-nitro-1,2,4-triazoles with alkylating agents show regioselective alkylation, which could be relevant for understanding the reactivity of the nitroso group in 3-(Methylnitrosoamino)-1-propanol . Additionally, the synthesis of 3-hydroxyimino-1-isoindolinones via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes indicates the potential for complex reactions involving nitroso compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Methylnitrosoamino)-1-propanol can be deduced from studies on related compounds. For instance, the excess molar volumes of 1-propanol with various amides at 303.15 K provide information on interactions such as hydrogen bonding, which could be relevant for 3-(Methylnitrosoamino)-1-propanol . Additionally, the safety assessment of 3-Methylamino-4-Nitrophenoxyethanol in hair dyes provides data on toxicity, absorption, and genotoxicity, which could be considered when analyzing the safety profile of 3-(Methylnitrosoamino)-1-propanol .
Scientific Research Applications
1. Cosmetic Safety Assessment
3-Methylamino-4-Nitrophenoxyethanol, a derivative of 3-(Methylnitrosoamino)-1-propanol, has been studied for its safety as a cosmetic ingredient, particularly in hair dyes. Research indicates that its low percutaneous absorption and high no observed adverse effect level (NOAEL) values alleviate concerns about its absence in chronic exposure data. Additionally, it is not genotoxic in various in vitro assays (Becker, 2008).
2. Biosynthesis in Food Industry
A study on enhancing the flavor quality of Baijiu, a Chinese alcoholic beverage, involved using a synthetic microbial community to increase the content of 3-(Methylthio)-1-propanol, a compound similar to 3-(Methylnitrosoamino)-1-propanol. This research provided a strategy for designing synthetic microbial communities to enhance the flavor features of fermented foods (Du et al., 2021).
3. Synthesis of Pharmaceutical Compounds
The synthesis of tritium-labeled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, was performed for drug metabolism and disposition studies. This demonstrates the application of 3-(Methylnitrosoamino)-1-propanol derivatives in the pharmaceutical industry (Hill & Wisowaty, 1990).
4. Application in Enantioselective Catalysis
Research on the enantioselective conjugate addition of diethylzinc to activated nitroolefin derivatives of 3-(Methylnitrosoamino)-1-propanol showed the potential of these compounds in synthetic organic chemistry. The study produced beta2-homoamino acids, useful in various chemical synthesis applications (Rimkus & Sewald, 2003).
5. Atmospheric Chemistry
The study of atmospheric degradation of compounds related to 3-(Methylnitrosoamino)-1-propanol, such as 3-ethoxy-1-propanol, reveals important insights into the environmental impact and behavior of volatile organic compounds. These studies are crucial for understanding atmospheric chemistry and environmental protection (Aranda et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-(3-hydroxypropyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(5-8)3-2-4-7/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPICXVYNIZRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021046 | |
Record name | N-Nitrosomethyl-(3-hydroxypropyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70415-59-7 | |
Record name | N-Nitrosomethyl-(3-hydroxypropyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070415597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosomethyl-(3-hydroxypropyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(METHYLNITROSOAMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QNL2R2JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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